molecular formula C₈D₁₆O₄ B1145071 Metaldehyde-d16 CAS No. 1219805-73-8

Metaldehyde-d16

Cat. No. B1145071
CAS RN: 1219805-73-8
M. Wt: 192.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaldehyde is a compound known scientifically as 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane, with the empirical formula (CH3–CHO)4 or C8H16O4. It crystallizes in the space group I4, and the complete molecule is generated by the fourfold rotation axis. This compound was first determined in structure 69 years after its original determination, showcasing its stable molecular structure under low temperature conditions (Barnett, Hulme, & Tocher, 2005).

Synthesis Analysis

The synthesis of heteroaromatic aldehydes, which are structurally related to metaldehyde, can be achieved through a metal-free and radical-free aerobic oxidation process in an I2/DMSO/O2 catalytic system. This method allows for the efficient preparation of these compounds, tolerating various functional groups including methoxy, aldehyde, ester, nitro, amide, and halo groups (Ye et al., 2019).

Molecular Structure Analysis

As mentioned, Metaldehyde crystallizes in a specific space group and showcases a unique molecular arrangement that contributes to its chemical behavior. The detailed molecular structure reaffirms its classification and provides insights into its chemical reactivity and interaction potentials.

Chemical Reactions and Properties

Metaldehyde undergoes various chemical reactions, including oxidation processes. For instance, a metal-free iodine/NaOH-catalyzed oxidation of alcohols and aldehydes has been developed for the practical synthesis of a wide range of carboxylic acids, demonstrating Metaldehyde's reactivity towards oxidation in the presence of suitable catalysts (Hazra, Deb, & Elias, 2017).

Scientific Research Applications

Photocatalytic Removal of Metaldehyde

Research has identified nano-sized zinc oxide/laponite composites (NZnC) as a promising approach for the photocatalytic removal of metaldehyde from water. Optimal conditions for the highest removal efficiency were identified, highlighting the potential of nanotechnology in addressing water contamination by metaldehyde (Doria et al., 2013).

Adsorptive Interactions for Removal

Studies using density functional theory (DFT) have investigated the adsorptive interactions between metaldehyde and sulfonic functional groups in ion exchange resins. This research contributes to understanding how metaldehyde can be removed from water, complementing existing knowledge and opening avenues for new treatment solutions (Altarawneh et al., 2020).

Environmental Monitoring and Analysis

Advancements in environmental monitoring techniques, such as reactive paper spray mass spectrometry, have been demonstrated to rapidly detect metaldehyde residues in water. This method offers a potential means for environmental monitoring and ensuring water safety without requiring pre-concentration/separation steps, highlighting its significance for water quality analysis (Maher et al., 2016).

Predictive Modeling for Water Treatment

The integration of existing datasets with the Soil and Water Assessment Tool (SWAT) has shown potential in modeling metaldehyde in river catchments. This approach aids in understanding the environmental fate of metaldehyde and developing strategies for mitigating its presence in water sources (Purnell et al., 2020).

Microbial Degradation and Soil Health

Research into the microbial capacity to degrade metaldehyde in various soil environments has revealed a widespread ability among soil microbial communities. This finding is essential for understanding the natural degradation processes of metaldehyde and its impact on soil health and water quality (Balashova et al., 2019).

Mechanism of Action

Target of Action

Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .

Mode of Action

Once ingested by the mollusk, this compound is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .

Biochemical Pathways

It is known that the hydrolysis of this compound to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The primary result of this compound action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that this compound is a poison to most organisms that ingest it .

Action Environment

This compound, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .

Safety and Hazards

Metaldehyde, the non-deuterated form, is known to be flammable and toxic if swallowed . It is also suspected of damaging fertility . Similar safety and hazard characteristics may apply to Metaldehyde-d16, but specific information was not found in the sources.

Future Directions

The use of deuterium-labeled compounds like Metaldehyde-d16 is significant in the drug development process, where they serve as tracers for quantitation . Future directions could involve further exploration of its uses in this context, as well as potential applications in environmental monitoring and water quality analysis .

properties

{ "Design of the Synthesis Pathway": "Metaldehyde-d16 can be synthesized through the reaction of acetaldehyde-d16 with metal sodium in the presence of dry ether and a catalyst such as copper powder.", "Starting Materials": [ "Acetaldehyde-d16", "Metal sodium", "Dry ether", "Copper powder" ], "Reaction": [ "Add acetaldehyde-d16 to a round-bottom flask containing dry ether.", "Add metal sodium to the flask while stirring continuously.", "Add copper powder as a catalyst.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and filter off any remaining metal sodium.", "Evaporate the solvent to obtain the desired product, metaldehyde-d16." ] }

CAS RN

1219805-73-8

Molecular Formula

C₈D₁₆O₄

Molecular Weight

192.31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.